头孢吡肟钠

描述

Cefpiramide Sodium is a third-generation cephalosporin antibiotic . It is used for the treatment of severe infections caused by susceptible bacteria such as P. aeruginosa .

Synthesis Analysis

The synthesis of Cefpiramide Sodium involves dissolving cefpiramide acid with a solvent and charging a sodium converting agent . A gelation phenomenon during the crystallization process of Cefpiramide Sodium has been observed, which provides ideal product properties, such as a larger and more regular crystal shape .Molecular Structure Analysis

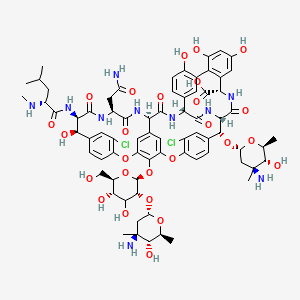

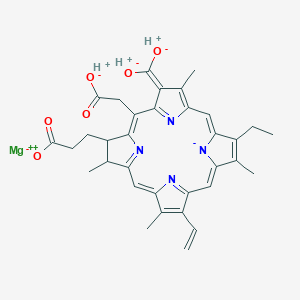

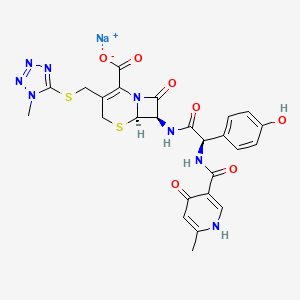

The molecular formula of Cefpiramide Sodium is C25H24N8O7S2 . The fiber networks in the gel resulted from the high association constant of pyridine and carboxylic groups, which was extensively used in assembling organic molecules into various structures .Chemical Reactions Analysis

The gelation of Cefpiramide Sodium was found to provide ideal product properties, such as a larger and more regular crystal shape . The gel was formed due to the strapping of the solvents by the networks of Cefpiramide Sodium molecules .Physical And Chemical Properties Analysis

Cefpiramide Sodium has a molecular weight of 634.62 . It is a white to yellowish white crystalline powder, odorless and bitter . It is easily soluble in dimethylformamide, easily soluble in water, slightly soluble in methanol, very slightly soluble in ethanol, and almost insoluble in chloroform, acetone, tetrahydrofuran, acetonitrile or n-hexane .科学研究应用

Antibacterial Activity

Cefpiramide Sodium is a third-generation cephalosporin antibiotic . It has a broad spectrum of antibacterial activity . It is particularly active against Pseudomonas aeruginosa .

Inhibition of Cell Wall Biosynthesis

Cefpiramide Sodium works by inhibiting bacterial cell wall biosynthesis . This is achieved through its affinity for penicillin-binding proteins (PBPs), which are essential for cell wall synthesis .

Treatment of Severe Infections

Cefpiramide Sodium is indicated for the treatment of severe infections caused by susceptible bacteria . This includes infections caused by P. aeruginosa .

Long Plasma Half-Lives

The plasma half-lives of Cefpiramide Sodium in rabbits, dogs, and rhesus monkeys were found to be much longer than those of cefoperazone and cefazolin . This suggests that Cefpiramide Sodium may have a longer duration of action.

Gelation Phenomenon During Crystallization

Research has been conducted into the gelation phenomenon and the mechanism of gel–crystal transition during the crystallization of Cefpiramide Sodium . The gel was formed due to the strapping of the solvents by the networks of Cefpiramide Sodium molecules .

Drug Targets and Indications

Cefpiramide Sodium targets PBPs and inhibits bacterial penicillin-binding protein . It is used in the therapeutic areas of Infectious Diseases, Mouth and Tooth Diseases, Otorhinolaryngologic Diseases . It has active indications for Bacterial Infections, Burns, Laryngitis .

作用机制

Target of Action

Cefpiramide Sodium, a third-generation cephalosporin antibiotic , primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .

Mode of Action

The bactericidal activity of Cefpiramide Sodium results from the inhibition of cell wall synthesis via its affinity for PBPs . By binding to these proteins, Cefpiramide Sodium interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This disruption in cell wall synthesis leads to cell lysis and death .

Biochemical Pathways

Cefpiramide Sodium affects the peptidoglycan biosynthesis pathway . Peptidoglycan is a major component of the bacterial cell wall, and its biosynthesis is crucial for bacterial survival. By inhibiting this pathway, Cefpiramide Sodium prevents the formation of a functional cell wall, leading to bacterial cell death .

Pharmacokinetics

Cefpiramide Sodium is rapidly absorbed following intramuscular injection . The plasma half-lives of Cefpiramide Sodium in rabbits, dogs, and rhesus monkeys were much longer than those of cefoperazone and cefazolin . It is mainly eliminated through renal excretion, with about 85% of the dose excreted unchanged in the urine . The pharmacokinetics of Cefpiramide Sodium can be altered under certain pathophysiological conditions, resulting in high inter-individual variability in volume of distribution and clearance .

Result of Action

The primary result of Cefpiramide Sodium’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, Cefpiramide Sodium causes bacterial cell lysis and death . It has a broad spectrum of antibacterial activity and is particularly active against Pseudomonas aeruginosa .

Action Environment

The action, efficacy, and stability of Cefpiramide Sodium can be influenced by various environmental factors. For instance, renal function can impact the drug’s elimination, with impaired renal function potentially leading to increased drug concentrations and risk of toxicity . Additionally, the presence of resistant pathogens can affect the drug’s efficacy

安全和危害

未来方向

Cefpiramide Sodium is widely applied in infectious destructive lesions, bacterial infection, and surgery . The gelation phenomenon during the crystallization process of Cefpiramide Sodium has been studied, and the results can serve as guidance for solvent screening in the actual production process .

属性

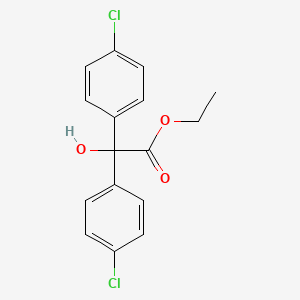

IUPAC Name |

sodium;(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N8O7S2.Na/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2;/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40);/q;+1/p-1/t17-,18-,23-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWWMGQFMUUYIY-ALLHVENQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N8NaO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70797-11-4 (Parent) | |

| Record name | Cefpiramide sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074849937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20996355 | |

| Record name | Cefpiramide sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20996355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefpiramide sodium | |

CAS RN |

74849-93-7 | |

| Record name | Cefpiramide sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074849937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefpiramide sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20996355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFPIRAMIDE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/137KB7GYKB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Cefpiramide sodium and what is its mechanism of action?

A1: Cefpiramide sodium is a β-lactam antibiotic belonging to the fourth generation of cephalosporins. [] Like other β-lactams, it exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It does this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis.

Q2: Against which bacteria is Cefpiramide sodium most effective?

A2: Cefpiramide sodium demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It shows particularly potent activity against common respiratory pathogens, including Pseudomonas aeruginosa. []

Q3: Are there any reported cases of Cefpiramide sodium resistance?

A3: Yes, some cases of resistance to Cefpiramide sodium have been reported. [] Resistance mechanisms in bacteria commonly involve the production of β-lactamases, enzymes that break down β-lactam antibiotics, or alterations in PBPs, reducing their binding affinity for the drug.

Q4: What are the pharmacokinetic properties of Cefpiramide sodium?

A4: Cefpiramide sodium exhibits good bioavailability after intravenous administration. [] Studies in rats revealed a relatively short half-life (t1/2) of 3.41 hours and a mean residence time (MRT) of 3.24 hours. [] It is primarily eliminated through renal excretion.

Q5: What is the impact of Cefpiramide sodium formulation on its stability and delivery?

A5: Cefpiramide sodium has been formulated as a powder for injection. [] Research indicates its stability can be influenced by factors like pH, temperature, and the presence of other drugs or excipients. [, , , , , , , ] Studies have investigated the compatibility of Cefpiramide sodium with various infusion solutions, including sodium chloride, glucose, and xylitol, revealing stability for several hours under specific conditions. [, ]

Q6: Are there alternative delivery systems for Cefpiramide sodium besides intravenous injection?

A6: Yes, research has explored incorporating Cefpiramide sodium into liposomes for targeted delivery, particularly to the lungs. [] This approach aims to improve drug accumulation at the site of infection while potentially minimizing systemic side effects.

Q7: Can Cefpiramide sodium be safely combined with other drugs?

A7: While Cefpiramide sodium exhibits compatibility with several intravenous medications, potential interactions should always be considered. [, , , , , , ] For example, combining it with aminoglycosides like gentamicin or tobramycin might lead to in vitro inactivation of the aminoglycoside, impacting assay results. [] Clinicians should consult appropriate resources and exercise caution when administering Cefpiramide sodium in combination therapies.

Q8: Are there reported adverse effects associated with Cefpiramide sodium?

A8: Like all medications, Cefpiramide sodium can cause side effects, although not everyone experiences them. One reported case described severe leukopenia in a patient receiving Cefpiramide sodium and ornidazole concurrently. [] Another report described a case of drug-induced allergic hepatitis potentially attributed to the N-methyltetrazolethiol group present in Cefpiramide sodium. []

Q9: What is the molecular formula and weight of Cefpiramide sodium?

A9: The molecular formula of Cefpiramide sodium is C25H26N9NaO7S2, and its molecular weight is 635.64 g/mol. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。